1-(2,6-Dimethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol

Description

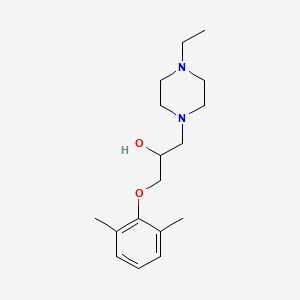

This compound features a 2,6-dimethylphenoxy group linked via a propan-2-ol backbone to a 4-ethylpiperazine moiety.

Properties

Molecular Formula |

C17H28N2O2 |

|---|---|

Molecular Weight |

292.4 g/mol |

IUPAC Name |

1-(2,6-dimethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol |

InChI |

InChI=1S/C17H28N2O2/c1-4-18-8-10-19(11-9-18)12-16(20)13-21-17-14(2)6-5-7-15(17)3/h5-7,16,20H,4,8-13H2,1-3H3 |

InChI Key |

HOMSNASLMWMFTE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)CC(COC2=C(C=CC=C2C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol typically involves the following steps:

Preparation of 2,6-Dimethylphenol: This can be synthesized through the alkylation of phenol with methyl iodide in the presence of a base such as potassium carbonate.

Formation of 2,6-Dimethylphenoxypropanol: The 2,6-dimethylphenol is reacted with epichlorohydrin in the presence of a base like sodium hydroxide to form 2,6-dimethylphenoxypropanol.

Substitution with Piperazine: The 2,6-dimethylphenoxypropanol is then reacted with 4-ethylpiperazine under reflux conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(2,6-Dimethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs (phenoxy-propanol-piperazine) and are analyzed for comparative insights:

Table 1: Structural Comparison

Pharmacological Profiles

Receptor Binding and Selectivity

- MH-78: Exhibits dual α1- and β-adrenoceptor antagonism, with hypotensive effects mediated via nitric oxide/soluble guanylyl cyclase pathways. Compared to carvedilol, MH-78 shows enhanced vasodilatory activity .

- HBK-10: Primarily targets serotonin receptors (5-HT1A/7) for antidepressant-like effects, despite structural similarity to adrenoceptor antagonists. This highlights substituent-driven functional divergence .

- Compounds 10/11: Moderate β1-adrenoceptor binding (IC₅₀ ~10–20 µM) but weak α1/α2 activity, suggesting indole-core limitations for cardiovascular targeting .

Critical Analysis of Substituent Effects

Phenoxy Group Modifications

Biological Activity

1-(2,6-Dimethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol is a compound of interest due to its potential therapeutic applications, particularly in treating various diseases. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 291.4 g/mol. The structure includes a piperazine ring which is known for its biological activity.

Research suggests that compounds containing piperazine derivatives exhibit various mechanisms of action:

- Dopamine Receptor Modulation : Piperazine derivatives have been shown to act as partial agonists at dopamine receptors, influencing neurotransmission and potentially affecting mood and behavior .

- Acetylcholinesterase Inhibition : Some studies indicate that piperazine derivatives can inhibit acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. This inhibition may have implications for treating Alzheimer’s disease by preventing amyloid peptide aggregation .

Biological Activity

The biological activity of this compound can be summarized in the following key areas:

Pharmacological Effects

- Antidepressant Activity : The compound has shown potential antidepressant effects through its interaction with serotonin and norepinephrine pathways.

- Antipsychotic Properties : Due to its dopamine receptor modulation, it may help in managing symptoms of psychosis.

- Neuroprotective Effects : Its ability to inhibit acetylcholinesterase suggests a role in neuroprotection against degenerative diseases.

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound:

Q & A

Q. Key Table: Synthetic Optimization Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | 2,6-dimethylphenol, epichlorohydrin, K₂CO₃, acetone, reflux | 78–82 | |

| 2 | 4-ethylpiperazine, dry CH₂Cl₂, triethylamine, RT, 12 h | 85–90 |

How is the compound characterized using spectroscopic and chromatographic methods?

- Spectroscopy :

- ¹H/¹³C NMR : Confirms regioselectivity of substituents (e.g., methyl groups on phenol, ethylpiperazine integration).

- FT-IR : Validates ether (C-O-C) and hydroxyl (O-H) bonds.

- Chromatography :

What are the primary biological targets or assays used to evaluate its activity?

- Receptor Binding Assays : The 4-ethylpiperazine moiety suggests potential CNS activity. Radioligand displacement assays (e.g., for serotonin or dopamine receptors) are standard .

- Enzyme Inhibition : Kinetic studies using fluorogenic substrates to assess inhibition of kinases or proteases.

- Cellular Models : Cytotoxicity screening (e.g., MTT assay) in neuronal or cancer cell lines .

Advanced Research Questions

How can regioselectivity challenges in the synthesis of the phenoxy and piperazine moieties be addressed?

- Solvent Control : Anhydrous CH₂Cl₂ minimizes side reactions (e.g., hydrolysis) .

- Catalytic Optimization : Use of phase-transfer catalysts (e.g., TBAB) enhances reaction rates and selectivity for ether bond formation .

- Computational Modeling : DFT calculations predict steric and electronic barriers to guide reagent choice (e.g., bulky bases to suppress competing pathways) .

What strategies are effective in resolving contradictions between computational predictions and experimental data in its receptor binding studies?

- Docking Refinement : Incorporate molecular dynamics simulations to account for protein flexibility (e.g., induced-fit models).

- Mutagenesis Studies : Validate binding pockets by altering key residues (e.g., Ser-193 in serotonin receptors) .

- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics to reconcile discrepancies in affinity predictions .

What methodologies are recommended for impurity profiling and quantification in the compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.